molecular formula C7H10N2 B1313794 4-Amino-2-ethylpyridine CAS No. 50826-64-7

4-Amino-2-ethylpyridine

Cat. No.: B1313794
CAS No.: 50826-64-7
M. Wt: 122.17 g/mol
InChI Key: AKZCAQJRKXGRMH-UHFFFAOYSA-N
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Description

4-Amino-2-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H10N2 . It is a derivative of pyridine, where the amino group is positioned at the fourth carbon, and an ethyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-aminopyridine with ethyl halides under basic conditions. Another method includes the reduction of 4-nitro-2-ethylpyridine using hydrogenation techniques .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-nitro-2-ethylpyridine. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Amino-2-ethylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the synthesis of bioactive compounds .

Medicine: This compound is investigated for its potential therapeutic applications. It is considered an analogue of certain antibiotics and is used in the development of new pharmaceutical agents .

Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its derivatives are employed in various industrial processes .

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • 2-Amino-4-ethylpyridine
  • 4-Amino-3-methylpyridine
  • 4-Amino-2-methylpyridine
  • 2-Amino-5-methylpyridine

Comparison: 4-Amino-2-ethylpyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its analogues. For instance, the presence of the ethyl group at the second position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules .

Properties

IUPAC Name

2-ethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZCAQJRKXGRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475859
Record name 4-Amino-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50826-64-7
Record name 4-Amino-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 388.0 g (2.3 mol) 2-ethyl-4-nitro-pyridine-1-oxide in 3.0 L EtOH and 1.0 L saturated NH4Cl solution (1.0 L) is stirred with 647.5 g (11.6 mol) iron powder. This mixture is refluxed for 3 h. The iron powder is filtered off with Celite®, and the solvent is removed from the filtrate in vaccuo to afford a crude oil. This oil is diluted with DCM/MeOH (1.0 L, 10:1) and the undissolved NH4Cl is removed by filtration, the filtrate is dried in vaccuo to afford the title compound. Yield: 200.0 g (71%).
Quantity
388 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
647.5 g
Type
catalyst
Reaction Step One
Name
DCM MeOH
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing N-(2-ethyl-3-chloro-4-pyridinyl-2-[14C])-4-(4-chlorophenoxy)phenylacetamide ([14C]-1)?

A1: While the paper doesn't explicitly state the application of [14C]-1, the presence of the carbon-14 isotope suggests its potential use as a radiotracer. Radiotracers are invaluable tools in various research fields like drug discovery, metabolism studies, and toxicology, allowing scientists to track the fate and distribution of compounds within biological systems [].

Q2: What is the role of 4-amino-2-ethylpyridine in the synthesis of [14C]-1?

A2: this compound serves as a crucial building block in the multi-step synthesis of [14C]-1. It undergoes a series of reactions including chlorination and coupling to ultimately form the target radiolabeled phenylacetamide derivative [].

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